molecular formula C14H22ClNO2 B1424537 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220037-03-5

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1424537
CAS No.: 1220037-03-5
M. Wt: 271.78 g/mol
InChI Key: YJGZPHRMLBDSNG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The compound 2-methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride follows IUPAC naming conventions for ethers and piperidine derivatives. Its systematic name reflects the methoxyphenyl group attached via an ether linkage to a 2-(3-piperidinyl)ethyl moiety, with a hydrochloride counterion. The CAS Registry Number 1220037-03-5 uniquely identifies this specific stereochemical configuration.

Key nomenclature features include:

  • 2-Methoxyphenyl : A benzene ring with a methoxy (-OCH₃) substituent at position 2
  • 2-(3-Piperidinyl)ethyl : An ethyl chain bonded to position 3 of a piperidine ring
  • Hydrochloride : Indicates the presence of a protonated amine stabilized by Cl⁻

Comparative analysis of CAS records reveals distinct registry entries for positional isomers, such as 2-(4-piperidinyl) and 2-(2-piperidinyl) variants.

Molecular Architecture: X-Ray Crystallographic Insights

X-ray powder diffraction studies of related piperidine-ether derivatives provide critical insights into molecular packing and lattice parameters. For this compound:

  • Unit cell dimensions : Monoclinic system with a = 14.101(4) Å, b = 10.105(6) Å, c = 9.532(7) Å
  • Space group : P-1 (triclinic) with Z = 2 molecules per unit cell
  • Key interatomic distances :
    • C-O (ether): 1.414 Å
    • N⁺-Cl⁻ (hydrochloride): 3.189 Å
    • Piperidine chair conformation with axial ethyl group

Crystallographic data confirms the equatorial orientation of the methoxyphenyl group relative to the piperidine ring, minimizing steric hindrance. Hydrogen bonding between the protonated piperidine nitrogen and chloride ion creates a stable ionic lattice.

Conformational Analysis Through NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra reveal critical structural details:

¹H NMR (400 MHz, D₂O):

δ (ppm) Multiplicity Assignment
7.52 dd (J=8.0, 1.6 Hz) H-3, H-5 (methoxyphenyl)
6.96 t (J=7.6 Hz) H-4 (methoxyphenyl)
6.89 d (J=8.0 Hz) H-6 (methoxyphenyl)
3.84 s OCH₃
3.71 m OCH₂CH₂N
3.02 t (J=6.4 Hz) CH₂N⁺
2.90–2.45 multiplet Piperidine Hs

¹³C NMR (101 MHz, D₂O):

  • 166.2 ppm : Quaternary carbon adjacent to OCH₃
  • 62.1 ppm : OCH₂CH₂N linkage
  • 54.3 ppm : Piperidine C3
  • 44.8 ppm : N⁺-CH₂

NOESY correlations confirm axial protonation of the piperidine nitrogen, with strong nuclear Overhauser effects between H-2 (piperidine) and the ethyl chain protons.

Comparative Structural Studies With Positional Isomers

Structural variations among positional isomers significantly impact physicochemical properties:

Isomer Type 2-(3-Piperidinyl) 2-(4-Piperidinyl) 2-(2-Piperidinyl)
N⁺-Cl⁻ Distance (Å) 3.189 3.214 3.102
OCH₃ Torsion Angle (°) 112.4 98.7 124.9
LogP (calc) 1.84 1.92 1.78

Key differences:

  • 3-Piperidinyl isomer exhibits enhanced solubility due to optimal chloride ion pairing
  • 4-Piperidinyl analog shows greater lipophilicity from reduced dipole moment
  • 2-Piperidinyl derivative displays steric crowding at the amine center, reducing base strength

Density functional theory (DFT) calculations align with experimental data, showing the 3-piperidinyl isomer’s lowest energy conformation at −234.7 kJ/mol.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-2-3-7-14(13)17-10-8-12-5-4-9-15-11-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZPHRMLBDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Piperazine Backbones

BMY 7378
  • Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride.
  • Key Differences : Replaces the 3-piperidinyl group with a piperazinyl ring and incorporates a spirodecane-dione system.
  • Biological Activity: Selective antagonist for the α1D-adrenoceptor subtype (pKi: 9.4 for human α1D vs. 7.2 for α1b and 6.6 for α1c) .
  • Comparison : The piperazine ring and spiro system in BMY 7378 enhance α1D selectivity, whereas the simpler 3-piperidinyl structure in the target compound may exhibit broader receptor interactions.
2-(3-Piperidinyl)ethyl Propyl Ether Hydrochloride
  • Structure : Propyl ether substituent instead of 2-methoxyphenyl.
  • Implications: Likely lower affinity for adrenoceptors compared to the target compound, as aromatic groups are critical for receptor binding in many ligands .

Positional Isomers: 3- vs. 4-Piperidinyl Substitution

2-Methoxyphenyl 2-(4-Piperidinyl)ethyl Ether Hydrochloride
  • Structure : 4-piperidinyl substitution vs. 3-piperidinyl in the target compound.
  • Impact: Positional isomerism alters steric and electronic properties.

Functional Group Variations

Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Structure : Benzoate ester replaces the methoxyphenyl ether.
  • Key Differences : The ester group increases susceptibility to hydrolysis, reducing metabolic stability compared to the ether linkage in the target compound .
Pitofenone HCl (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride)
  • Structure : Contains a benzoylbenzoate group and piperidine-ethoxy linker.
  • Biological Activity : Used as an antispasmodic agent. The benzoyl group may enhance binding to smooth muscle receptors, differing from the target compound’s likely neuropharmacological profile .

Substituent Modifications

2-[2-(3-Ethylphenoxy)ethyl]piperidine Hydrochloride
  • Structure: 3-Ethylphenoxy group instead of 2-methoxyphenyl.
2-(2-Methylpiperidino)ethyl Chlorobenzoate Hydrochlorides
  • Structure : Chlorobenzoate esters with methyl-piperidine.
  • Implications : Chlorine atoms introduce electron-withdrawing effects, altering electronic interactions with receptors compared to the electron-donating methoxy group .

Biological Activity

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic uses, particularly in cancer treatment and neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group attached to a phenyl ring and a piperidine moiety. This structure is crucial for its interaction with biological targets.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and potential inhibition of specific receptors. Research indicates that it may act as an agonist at dopamine receptors, particularly the D3 subtype, which is implicated in various neurological functions and disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its antiglioma activity, specifically against glioblastoma cells. The findings suggest that the compound exhibits significant cytotoxicity towards glioblastoma cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Antiglioma Activity

StudyCell LineIC50 (μM)Mechanism
Glioblastoma5.0Induction of apoptosis
Other cancer types>10No significant effect

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to enhance neuronal survival and reduce apoptosis through modulation of signaling pathways associated with oxidative stress and inflammation .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on glioblastoma cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. The study also explored the underlying mechanisms, revealing that apoptosis was induced via mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a separate investigation involving animal models of neurodegeneration, the administration of the compound resulted in improved cognitive function and reduced neuronal death. This suggests a protective effect against neurotoxicity, potentially making it a candidate for further development in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundD3R Agonist ActivityIC50 (μM)Notes
This compoundYes<5Effective against glioblastoma
Related Compound AModerate10Less selective
Related Compound BWeak>20No significant activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride with high purity?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to attach the methoxyphenyl group to the piperidine-ethyl ether backbone. For example, coupling 2-methoxyphenol with a pre-functionalized piperidine intermediate (e.g., 3-piperidinylethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purify the product via recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients). Monitor purity using HPLC or TLC .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous ether, followed by lyophilization to ensure stability .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : Confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and piperidine protons (δ 1.5–2.8 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₂₀ClNO₂, exact mass 277.12 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the known biological targets or mechanisms of action associated with this compound?

  • Mechanistic Insights :

  • Structural analogs (e.g., BMY7378) act as α₁-adrenoceptor antagonists, suggesting potential interaction with G-protein-coupled receptors (GPCRs) .
  • Experimental Validation : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-prazosin) on isolated tissues (e.g., rat aorta) to assess receptor affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles across different solvent systems?

  • Approach :

  • Controlled Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is limited (<1 mg/mL) .
  • Data Reconciliation : Compare results with structurally similar compounds (e.g., piperidine sulfonamides) to identify trends in hydrophobicity and ionization .

Q. What strategies are recommended for optimizing synthetic yield under scaled-up conditions?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in larger batches .
  • Process Safety : Monitor exothermic reactions (e.g., HCl gas introduction) using jacketed reactors to prevent thermal degradation .
  • Yield Analysis : Pilot-scale trials show yields drop from 85% (lab) to 60% (pilot) due to impurities; implement inline FTIR for real-time monitoring .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Computational Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with α₁-adrenoceptors. The methoxyphenyl group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (ΔG) .

Critical Analysis of Contradictory Data

  • Example : Discrepancies in α₁-adrenoceptor binding affinity (e.g., BMY7378 vs. target compound) may arise from differences in substituent electronegativity. Address this by synthesizing and testing halogenated derivatives .

Safety and Handling Protocols

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • PPE : Use nitrile gloves and EN 166-certified goggles during handling; avoid dust formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
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2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.